Sekikaic acid

Description

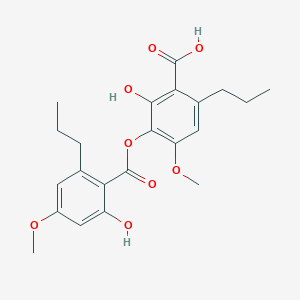

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-5-7-12-9-14(28-3)11-15(23)17(12)22(27)30-20-16(29-4)10-13(8-6-2)18(19(20)24)21(25)26/h9-11,23-24H,5-8H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHXGYQLOSNELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sekikaic Acid: Natural Sources, Biosynthesis, and a Technical Guide to Its Isolation

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract: Sekikaic acid, a depside class organic compound, is a secondary metabolite predominantly found in lichens. It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, enzyme-inhibiting, and antiviral properties.[1] This technical guide provides a comprehensive overview of the primary natural sources of this compound, its biosynthetic origin, and detailed experimental protocols for its extraction, isolation, and purification from lichen thalli. Quantitative data on extraction yields and physical properties are presented in structured tables, and key workflows are visualized using process diagrams to facilitate understanding and replication in a laboratory setting. This document is intended to serve as a foundational resource for researchers, chemists, and pharmacologists working on the discovery and development of natural product-based therapeutics.

Natural Sources of this compound

This compound is a characteristic metabolite of lichen-forming fungi, meaning it is almost exclusively found in lichens.[2] It was first isolated from Ramalina sekika.[1] The compound is particularly common in the genera Ramalina and Cladonia.[1] More than 26 species of the genus Ramalina are known to produce this compound.[3]

| Table 1: Selected Lichen Species Containing this compound |

| Ramalina sekika[1] |

| Ramalina roesleri[4] |

| Ramalina nervulosa[5] |

| Ramalina pacifica[5] |

| Ramalina celastri[5] |

| Various Cladonia species[1] |

| Lepraria sekikaica[1] |

Biosynthesis of this compound

Unlike many plant-derived phenolics that originate from the shikimic acid pathway, this compound and other lichen depsides are synthesized via the acetyl-polymalonate pathway (also known as the polyketide pathway).[6][7] This pathway begins with acetyl-CoA and malonyl-CoA units, which undergo successive condensations to form a linear polyketide chain. This chain is then subjected to intramolecular cyclization and aromatization to create phenolic units. For depsides like this compound, two such phenolic acid units are linked via an ester bond to form the final molecule.[6]

Isolation and Purification Protocol

The isolation of this compound from lichen material involves a multi-step process encompassing sample preparation, solvent extraction, concentration, and chromatographic purification.

General Experimental Workflow

The following diagram outlines the standard procedure for isolating this compound from its natural lichen source.

Detailed Methodologies

This section provides a detailed protocol synthesized from established methods for lichen metabolite extraction.[4][5][8]

Step 1: Collection and Preparation of Lichen Material

-

Collect the thalli of a known this compound-containing lichen (e.g., Ramalina roesleri).

-

Carefully remove any substrate material (bark, rock) and other debris.

-

Wash the lichen thalli under running tap water to remove dust and foreign particles, followed by a final rinse with distilled water.[5]

-

Allow the cleaned thalli to air-dry completely in a well-ventilated area, protected from direct sunlight, until brittle.

-

Grind the dried lichen material into a fine powder using a mechanical blender or mortar and pestle.

Step 2: Solvent Extraction This protocol describes Soxhlet extraction, an efficient method for exhaustive extraction. Maceration is a viable alternative.

-

Place a known quantity (e.g., 50 g) of the powdered lichen into a cellulose thimble.

-

Position the thimble inside the main chamber of a Soxhlet apparatus.

-

Fill a round-bottom flask with a suitable solvent, such as acetone or hexane (approx. 300-400 mL).[4][5][8] Acetone is often effective for extracting a broad range of lichen phenolics.

-

Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle.

-

Allow the extraction to proceed for 18-24 hours, or until the solvent in the siphon arm runs clear, indicating that extraction is complete.

Step 3: Concentration

-

After extraction, allow the apparatus to cool.

-

Filter the solvent extract through Whatman No. 1 filter paper to remove any fine particulate matter.[5]

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C to avoid degradation of the metabolites.[8]

-

Continue evaporation until a semi-solid or solid crude extract is obtained. Record the final weight of the crude extract to calculate the yield.

Step 4: Purification Purification can be achieved via several chromatographic techniques. Preparative Thin-Layer Chromatography (Prep-TLC) is described here.

-

Dissolve a small amount of the crude extract in a minimal volume of acetone or methanol.

-

Apply the dissolved extract as a continuous band onto a preparative TLC plate (e.g., silica gel 60 F254).

-

Develop the plate in a chromatography tank using an appropriate solvent system. A common system for separating depsides is Toluene:Dioxane:Acetic Acid (180:45:5 v/v/v).

-

After development, visualize the separated bands under UV light (254 nm). Depsides typically appear as dark spots.

-

Carefully scrape the silica gel corresponding to the band of the target compound (this compound).

-

Elute the compound from the scraped silica by washing it multiple times with a polar solvent like acetone.

-

Filter the solution to remove the silica gel and evaporate the solvent to yield the purified compound. Several rounds of Prep-TLC may be necessary to achieve high purity.[5]

Step 5: Purity Assessment and Characterization

-

Confirm the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).[5]

-

Verify the identity of this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and compare the data with published literature values.

Quantitative and Physical Data

Quantitative data is crucial for assessing the efficiency of extraction and for characterizing the final product.

Extraction Yields

The choice of solvent significantly impacts the yield of the crude extract. The following table presents data from the extraction of lichen species known to contain this compound, demonstrating the varying efficiency of different solvents.

| Table 2: Crude Dry Extract Yields from Ramalina Species Using Different Solvents[5] | | :--- | :--- | :--- | :--- | :--- | | Lichen Species | Acetone (mg) | Ethanol (mg) | Methanol (mg) | DMSO (mg) | | Ramalina celastri | 23.93 | 67.4 | 95.7 | 270.9 | | Ramalina nervulosa | 100.3 | 135.2 | 180.6 | 304.9 | | Ramalina pacifica | 17.3 | 21.1 | 29.6 | 67.4 | Note: Yields are based on an unspecified initial quantity of lichen thallus but serve for comparing solvent effectiveness.

Physicochemical Properties

The purified this compound can be identified by its characteristic physical and spectral properties.

| Table 3: Physicochemical Properties of this compound[1] | | :--- | :--- | | Property | Value | | Molecular Formula | C₂₂H₂₆O₈ | | Molar Mass | 418.442 g·mol⁻¹ | | Appearance | Colorless rectangular prisms or rhombic plates | | Melting Point | 150–151 °C | | UV λmax (in Ethanol) | 219, 263, 303 nm | | Ferric Chloride Test | Produces a violet color in ethanolic solution |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and antioxidant activity of lichen species Ramalina roesleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sekikaic Acid Biosynthetic Pathway in Lichens

Abstract: Lichens are a prolific source of unique secondary metabolites, many of which hold significant pharmacological potential. Among these, depsides represent a major class of polyketide compounds. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway for sekikaic acid, an orcinol-type depside commonly found in lichen genera such as Ramalina and Cladonia. While the specific biosynthetic gene cluster (BGC) for this compound has not yet been definitively identified and characterized, this document outlines the widely accepted theoretical pathway based on extensive research into lichen polyketide synthase (PKS) mechanisms. We present the proposed enzymatic steps, precursor molecules, detailed experimental protocols for metabolite analysis and gene cluster identification, and a summary of relevant quantitative data. This guide is intended to serve as a foundational resource for researchers aiming to elucidate, harness, or engineer this pathway for natural product discovery and development.

The Core Biosynthetic Pathway: From Acetyl-CoA to this compound

The formation of this compound is a complex process originating from primary metabolism. Like most lichen depsides, its carbon skeleton is assembled via the acetyl-polymalonate pathway .[1][2][3] The core of this pathway is a large, multi-domain enzyme known as a non-reducing polyketide synthase (NR-PKS), which catalyzes the iterative condensation of small carboxylic acid units.[4][5]

The structure of this compound reveals it is an ester composed of two distinct, C-3 propylated orcinol-type aromatic rings. The biosynthesis is therefore proposed to proceed in three main stages:

-

Formation of Monomeric Phenolic Acids: A single, specialized NR-PKS synthesizes two different polyketide chains from a starter unit and several extender units. These chains are then cyclized to form the two precursor molecules: Divaricatinic acid (the A-ring) and a methylated derivative, 2-hydroxy-4-methoxy-6-propylbenzoic acid (the B-ring).

-

Modification: The B-ring precursor undergoes O-methylation, a reaction catalyzed by a putative O-methyltransferase enzyme likely encoded within the same BGC.

-

Esterification: The PKS, which typically possesses two acyl carrier protein (ACP) domains and a terminal thioesterase (TE) domain, catalyzes the esterification between the carboxyl group of the B-ring precursor and the C4-hydroxyl group of the A-ring precursor to form the final depside, this compound.[4][5]

The specific molecular steps are as follows:

-

Starter Unit Selection: The biosynthesis for both rings initiates with a butyryl-CoA starter unit. This four-carbon molecule is ultimately responsible for the propyl side chain characteristic of this compound and its precursors. This starter unit is loaded onto the ketosynthase (KS) domain of the PKS.

-

Polyketide Chain Elongation: The starter unit is iteratively condensed with three molecules of malonyl-CoA (the extender unit). Each condensation step adds two carbons to the growing chain. This process is catalyzed by the KS domain, with the growing chain held by the acyl carrier protein (ACP) domain.[6]

-

Cyclization and Aromatization: After the full-length heptaketide chain is assembled, it undergoes an intramolecular C2-C7 aldol condensation, followed by enolization and aromatization to form the orcinol ring structure. This cyclization is guided by the product template (PT) domain.

-

O-Methylation: For the B-ring, an O-methyltransferase acts on the C4-hydroxyl group of the nascent phenolic acid.

-

Depside Bond Formation: The final step is the intermolecular esterification between the two phenolic acid units, catalyzed by the thioesterase (TE) domain of the PKS, which releases the final product.

The genes encoding the NR-PKS, O-methyltransferase, and potentially other tailoring enzymes and transporters are presumed to be co-located on the fungal chromosome in a biosynthetic gene cluster (BGC).

Caption: Proposed biosynthetic pathway for this compound via the acetyl-polymalonate route.

Quantitative Data Summary

Direct kinetic data for the enzymes in the this compound pathway are not available due to the challenges in isolating active PKS enzymes from lichens. However, quantitative data regarding the compound's biological activity and its occurrence have been reported.

| Data Type | Target/Source | Value | Description | Reference(s) |

| Bioactivity (IC₅₀) | α-Glucosidase Inhibition | 13.8 µg/mL | In vitro assay measuring the inhibition of α-glucosidase, relevant for antidiabetic research. | [7] |

| Bioactivity (IC₅₀) | β-Glucosidase Inhibition | 14.6 µg/mL | In vitro assay measuring the inhibition of β-glucosidase. | [7] |

| Bioactivity (IC₅₀) | DPPH Radical Scavenging | 11.24 - 17.4 µg/mL | In vitro assay measuring the capacity to scavenge the DPPH free radical, indicating antioxidant potential. | [7][8] |

| Bioactivity (IC₅₀) | Superoxide Radical Scavenging | 82.0 µmol | In vitro assay measuring the capacity to scavenge superoxide radicals. | [8] |

| Bioactivity (IC₅₀) | Respiratory Syncytial Virus (RSV) | 5.69 µg/mL | Inhibition of a recombinant rgRSV strain in a cell-based assay, indicating potent antiviral activity. | [8][9] |

| Bioactivity (IC₅₀) | CBP/p300-MLL Interaction | 34 µM | Inhibition of the protein-protein interaction between CBP/p300 and MLL, relevant for epigenetic and cancer research. | [10] |

| Occurrence | Ramalina Species | Major Compound | This compound is a primary and often abundant metabolite in at least 26 species of the genus Ramalina. | [11][12] |

| Occurrence | This compound Chemosyndrome | Satellite Metabolites | Often co-occurs with the related compounds 4'-O-demethylthis compound and homothis compound. | [13] |

Experimental Protocols

Elucidating the this compound pathway requires a combination of metabolomic and genomic techniques. The following sections detail standardized protocols for these investigations.

Protocol 1: Extraction, Identification, and Quantification of this compound

This protocol describes a general method for extracting this compound from lichen thalli and analyzing it using chromatographic techniques.

Methodology:

-

Sample Preparation:

-

Collect fresh lichen thalli (e.g., Ramalina sekika). Clean the sample of any substrate debris (bark, rock).

-

Air-dry the thalli in a well-ventilated area away from direct sunlight.

-

Grind the dried thalli into a fine powder using a mortar and pestle or a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh 10 g of powdered lichen material into a flask.

-

Add 200 mL of acetone (an effective solvent for depsides) and stir or shake at room temperature for 12-24 hours.[6]

-

Filter the mixture to separate the extract from the solid lichen material.

-

Evaporate the acetone from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

-

-

Thin-Layer Chromatography (TLC) Analysis (for identification):

-

Dissolve a small amount of the crude extract in acetone.

-

Spot the dissolved extract onto a silica gel TLC plate (e.g., Merck silica gel 60 F₂₅₄).

-

Develop the plate in a solvent system appropriate for depsides, such as Toluene:Dioxane:Acetic Acid (180:45:5).

-

After development, air-dry the plate and visualize the spots under UV light (254 nm and 365 nm).

-

Spray the plate with 10% sulfuric acid and heat at 110°C for 10 minutes. This compound will appear as a specific colored spot, which can be compared to a known standard.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis (for quantification):

-

Prepare a standard solution of purified this compound of known concentration.

-

Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the elution using a photodiode array (PDA) detector, recording the absorbance at the λmax for this compound (typically around 263 and 303 nm).[13]

-

Identify the this compound peak by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of this compound by comparing the peak area from the sample to a calibration curve generated from the standard.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis (for confirmation):

-

Utilize an LC-MS system to confirm the identity of the compound.

-

The mass spectrometer will detect the molecular ion of this compound ([M-H]⁻ at m/z 417.15 for its molecular formula C₂₂H₂₆O₈).

-

Perform tandem MS (MS/MS) to obtain characteristic fragmentation patterns, which provide definitive structural confirmation.

-

Caption: A typical workflow for the extraction and analysis of this compound from lichen material.

Protocol 2: Bioinformatic Identification of a Putative this compound BGC

This protocol outlines a comparative genomics approach to identify the candidate gene cluster responsible for this compound biosynthesis.

Methodology:

-

Genome Sequencing:

-

Select a lichen species known to produce high quantities of this compound (producer) and a closely related species that does not (non-producer).

-

Isolate high-quality genomic DNA from the mycobiont of both species.

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate high-quality genome assemblies.

-

-

Gene Prediction and Annotation:

-

Use bioinformatics tools (e.g., AUGUSTUS, GeneMark-ES) to predict protein-coding genes within the assembled genomes.

-

Annotate the predicted genes by comparing their sequences against public databases (e.g., NCBI nr, UniProt) using BLASTp.

-

-

BGC Identification:

-

Process the annotated genomes with specialized software like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).

-

This tool identifies the locations of putative BGCs and predicts the class of secondary metabolite they produce (e.g., Type I PKS, NRPS). It annotates the core biosynthetic genes and all tailoring enzymes within the cluster.

-

-

Comparative Genomic Analysis:

-

Systematically compare the BGCs identified in the producer genome with those in the non-producer genome.

-

Search for a Type I NR-PKS gene cluster that is present in the this compound producer but absent, or significantly degraded, in the non-producer.

-

-

Candidate Cluster Validation:

-

Analyze the domain architecture of the candidate NR-PKS gene. For this compound, it should contain essential domains like a Ketosynthase (KS), Acyltransferase (AT), Product Template (PT), and at least two Acyl Carrier Protein (ACP) domains.

-

Examine the genes flanking the PKS within the candidate BGC. The presence of an O-methyltransferase gene is a strong indicator for its role in this compound synthesis. The presence of transporter and regulatory genes further strengthens the hypothesis.

-

(Optional) Perform transcriptomic analysis (RNA-Seq) on the lichen under conditions of high and low this compound production. Co-expression of the genes within the candidate BGC would provide strong evidence for their functional linkage.

-

-

Functional Characterization (Future Work):

-

The ultimate proof requires heterologous expression. The candidate PKS and necessary tailoring enzyme genes would be cloned into a suitable expression host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to demonstrate de novo production of this compound.

-

Caption: A bioinformatics workflow for identifying a putative this compound gene cluster.

Conclusion and Future Outlook

The biosynthetic pathway of this compound in lichens is a prime example of the complex chemical machinery evolved by these symbiotic organisms. While a definitive genetic and enzymatic proof is still forthcoming, the theoretical framework based on the acetyl-polymalonate pathway and the function of non-reducing polyketide synthases provides a robust model for current research. The protocols outlined in this guide offer a clear roadmap for researchers to not only quantify and analyze this potent metabolite but also to embark on the genomic discovery of its underlying biosynthetic gene cluster.

The next critical step for the field will be the successful heterologous expression of a candidate this compound BGC. Achieving this will not only confirm the function of each gene in the pathway but will also open the door to biotechnological production and enzymatic engineering. Such advances will enable the sustainable production of this compound and its analogs, facilitating deeper investigation into their promising antiviral, antioxidant, and enzyme-inhibitory properties for drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Metabolomic Profiling, Antioxidant and Enzyme Inhibition Properties and Molecular Docking Analysis of Antarctic Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Lichens in Pharmacological Action: What Happened in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry and Biological Activity of Ramalina Lichenized Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Comprehensive Lichenometabolomic Exploration of Ramalina conduplicans Vain Using UPLC-Q-ToF-MS/MS: An Identification of Free Radical Scavenging and Anti-Hyperglycemic Constituents [mdpi.com]

An In-depth Technical Guide to the Discovery of Sekikaic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sekikaic acid, a naturally occurring depside found in various lichen species, has garnered significant interest in the scientific community due to its diverse biological activities. These include antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the discovery of this compound derivatives and analogues. It summarizes key quantitative biological data, details relevant experimental protocols, and visualizes the known signaling pathway interactions. While the direct synthesis of a wide range of this compound analogues is not extensively reported in current literature, this guide proposes potential synthetic strategies based on established methods for similar depside compounds. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutic agents based on the this compound scaffold.

Introduction to this compound

This compound is a depside, a type of polyphenolic compound formed by the esterification of two or more hydroxybenzoic acid units. It is a secondary metabolite produced by various lichens, including those of the Ramalina genus. The chemical structure of this compound features two substituted aromatic rings linked by an ester bond, with multiple hydroxyl and alkyl functional groups that contribute to its biological activity.

The discovery of this compound's therapeutic potential has spurred interest in the synthesis and evaluation of its derivatives and analogues to explore structure-activity relationships (SAR) and develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Biological Activities and Quantitative Data

This compound and its related compounds have demonstrated a range of biological effects. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Organism/System | IC50 Value | Reference |

| α-Glucosidase | Saccharomyces cerevisiae | 13.8 - 14.6 µg/mL | [1] |

| CBP/p300 GACKIX Domain (inhibition of Fl-KID-GACKIX complex) | Human | 64 µM | [2] |

| Cyclooxygenase-1 (COX-1) | Ovine | > 30 µM | |

| Cyclooxygenase-2 (COX-2) | Human | > 30 µM |

Table 2: Antimicrobial and Antiviral Activity of this compound

| Organism/Virus | Assay Type | Activity | Reference |

| Escherichia coli | Inhibition Assay | 78% inhibition | [3] |

| Streptococcus mutans | Inhibition Assay | 60% inhibition | [3] |

| Staphylococcus aureus | Inhibition Assay | 50% inhibition | [3] |

| Streptomyces viridochromogenes | Inhibition Assay | 55% inhibition | [3] |

| Bacillus subtilis | Inhibition Assay | 15% inhibition | [3] |

| Respiratory Syncytial Virus (RSV) A2 strain | Plaque Reduction Assay | IC50: 7.7 µg/mL | |

| Recombinant rgRSV | Plaque Reduction Assay | IC50: 5.69 µg/mL | [3] |

Synthesis of this compound Analogues: A Proposed Approach

While the dedicated synthesis of a library of this compound analogues is not yet a prominent feature in the scientific literature, the general principles of depside synthesis can be applied to generate novel derivatives. The total synthesis of structurally related depsides, such as olivetoric acid, has been achieved and provides a blueprint for the synthesis of this compound analogues.[4]

The key strategy involves the condensation of two appropriately substituted phenolic acid units. For this compound analogues, this would entail the synthesis of substituted orsellinic acid derivatives and their subsequent esterification with a second phenolic component.

General Workflow for Depside Analogue Synthesis

The following workflow outlines a plausible route for the synthesis of this compound analogues.

Caption: Proposed workflow for the synthesis of this compound analogues.

Signaling Pathway Interactions: Inhibition of CBP/p300

A significant breakthrough in understanding the mechanism of action of this compound is its identification as an inhibitor of the interaction between transcriptional activators and the GACKIX domain of the coactivator proteins CBP and p300.[2] These coactivators are crucial for regulating gene expression involved in a multitude of cellular processes, including proliferation and differentiation.[5]

By binding to a dynamic surface on the GACKIX domain, this compound can allosterically inhibit the binding of transcriptional activators like CREB and MLL, thereby downregulating the transcription of their target genes.[2] This interaction represents a promising target for therapeutic intervention in diseases characterized by aberrant gene transcription.

Caption: Signaling pathway of this compound inhibiting CBP/p300.

Detailed Experimental Protocols

Proposed Synthesis of a this compound Analogue

This protocol is a hypothetical adaptation based on established depside synthesis methodologies.

Objective: To synthesize a benzyl-protected this compound analogue via esterification.

Materials:

-

Protected Orsellinic Acid Derivative (Precursor A)

-

Protected Phenolic Component (Precursor B)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Preparation of Reactants: Dissolve equimolar amounts of Precursor A and Precursor B in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Reaction: To the stirred solution, add DMAP (0.1 equivalents) followed by DCC (1.1 equivalents) at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purification of Protected Depside: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Deprotection: Dissolve the purified protected depside in DCM and add TFA. Stir at room temperature for 2-4 hours.

-

Final Purification: Remove the solvent and TFA under reduced pressure. Purify the final this compound analogue by recrystallization or further chromatography to yield the pure product.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro α-glucosidase inhibitory activity of this compound derivatives.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compounds (this compound derivatives)

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of α-glucosidase in phosphate buffer. Prepare serial dilutions of the test compounds and acarbose in the same buffer. Prepare a solution of pNPG in the buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or control), and 25 µL of the α-glucosidase solution to each well.

-

Pre-incubation: Incubate the plate at 37 °C for 10 minutes.

-

Enzymatic Reaction: Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubation and Measurement: Incubate the plate at 37 °C for 20 minutes. Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

-

Data Analysis: Measure the absorbance at 405 nm using a microplate reader. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Test compounds (this compound derivatives)

-

Standard antibiotic (positive control)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in the growth medium in a 96-well microplate.

-

Inoculation: Add the prepared inoculum to each well containing the test compound or control. Include a growth control (medium and inoculum) and a sterility control (medium only).

-

Incubation: Incubate the microplate at the optimal temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of new therapeutic agents. Its diverse biological activities, particularly its ability to inhibit the CBP/p300 coactivator, open up new avenues for drug discovery in oncology and other diseases driven by transcriptional dysregulation. While the synthesis of this compound derivatives and analogues is an area that requires more extensive research, the foundational knowledge of depside chemistry provides a clear path forward.

Future research should focus on:

-

The development of efficient and scalable synthetic routes to a variety of this compound analogues.

-

Comprehensive structure-activity relationship studies to identify the key structural motifs responsible for the observed biological activities.

-

In-depth investigation of the molecular mechanisms of action, including the validation of the CBP/p300 inhibitory activity in cellular and in vivo models.

-

Evaluation of the pharmacokinetic and toxicological profiles of promising lead compounds.

By leveraging the information presented in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics with the potential to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 4. Olivetoric acid - Wikipedia [en.wikipedia.org]

- 5. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

In vitro biological activities of Sekikaic acid

An In-Depth Technical Guide to the In Vitro Biological Activities of Sekikaic Acid

Executive Summary

This compound, a depside secondary metabolite primarily isolated from lichens of the Ramalina genus, has garnered significant scientific interest for its diverse biological activities. This document provides a comprehensive technical overview of the in vitro bioactivities of this compound, with a focus on its enzyme inhibitory, antioxidant, and potential anticancer properties. Quantitative data from various studies are consolidated into comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Enzyme Inhibitory Activities

This compound has demonstrated notable inhibitory effects on several enzymes, particularly those involved in carbohydrate metabolism, positioning it as a compound of interest for antidiabetic research.

Inhibition of Carbohydrate-Metabolizing Enzymes

Studies have consistently shown that this compound is a potent inhibitor of α-glucosidase and a moderate inhibitor of α-amylase.[1] The inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[2] Kinetic studies have revealed that this compound acts as a competitive inhibitor of α-glucosidase, suggesting it binds to the active site of the enzyme.[1][2][3] Conversely, its inhibition of β-glucosidase is noncompetitive.[2]

Other Enzyme Systems

Beyond carbohydrate-digesting enzymes, this compound has been evaluated against other therapeutic targets. It exhibits mild inhibitory activity against aldose reductase and protein tyrosine phosphatase 1B (PTP1B), with IC50 values exceeding 100.0 μg/mL.[1]

Table 1: Quantitative Data on Enzyme Inhibition by this compound

| Enzyme | IC50 Value (μg/mL) | Type of Inhibition |

|---|---|---|

| α-Glucosidase | 13.8 - 14.6[2] | Competitive[2] |

| α-Glucosidase | 60.5[1] | Not Specified |

| β-Glucosidase | 13.8 - 14.6[2] | Noncompetitive[2] |

| α-Amylase | 75.0[1] | Not Specified |

| Aldose Reductase | > 100.0[1] | Not Specified |

| Protein Tyrosine Phosphatase 1B (PTP1B) | > 100.0[1] | Not Specified |

Experimental Protocols & Visualizations

Protocol 1: In Vitro α-Glucosidase Inhibition Assay This protocol is based on the spectrophotometric method that measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 units/mL.

-

Dissolve the substrate pNPG in the phosphate buffer to a final concentration of 5 mM.

-

Prepare various concentrations of this compound and a positive control (e.g., Acarbose) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the phosphate buffer.

-

Add 10 µL of the this compound solution (or control/blank).

-

Add 20 µL of the α-glucosidase solution to all wells except the blank, to which 20 µL of buffer is added.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement and Calculation:

-

Stop the reaction by adding 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃) solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antioxidant and Radical Scavenging Activities

This compound exhibits significant antioxidant properties, attributed to its phenolic structure which enables it to act as a hydrogen donor to neutralize free radicals. Its efficacy has been quantified using various standard in vitro assays.

Table 2: Quantitative Data on Antioxidant Activities of this compound

| Assay | IC50 Value (μg/mL) | Reference |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 13.7 - 17.4 | [2] |

| Hydroxyl Radical Scavenging | 41.5 | [1] |

| Ferric Ion (Fe³⁺) Reducing Power | 42.0 |[1] |

One study highlighted that this compound exhibited the maximum DPPH radical scavenging activity among the compounds tested.[4]

Experimental Protocols & Visualizations

Protocol 2: DPPH Radical Scavenging Assay This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5][6]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a stable organic solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of concentrations of this compound in the same solvent.

-

A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume (e.g., 100 µL) of the this compound solution at various concentrations to the DPPH solution.

-

For the control well, add the solvent instead of the sample solution.

-

Mix the contents thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically 517 nm).[5][7]

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[8]

-

The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

-

Anticancer and Cytotoxic Activities

Lichen-derived secondary metabolites are widely recognized for their potential anticancer properties.[9][10] However, specific in vitro studies detailing the cytotoxic effects (e.g., IC50 values) of pure this compound against various cancer cell lines are not extensively documented in the reviewed literature. While related compounds have shown activity, further research is required to quantify the specific anticancer potential of this compound.[10] An in silico study has suggested that this compound, along with other lichen compounds, could be a potential inhibitor of Human Epidermal Growth Factor Receptor-2 (HER2), a key target in breast cancer, warranting future in vitro validation.[11][12]

Experimental Protocols & Visualizations

Protocol 3: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[13]

-

Cell Culture and Plating:

-

Culture the desired cancer cell line (e.g., A549, MCF-7) under standard conditions (37°C, 5% CO₂).

-

Harvest the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound in the appropriate culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells for untreated controls and a vehicle control (if a solvent like DMSO is used).

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation and Measurement:

-

After the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[13]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability relative to the untreated control and determine the IC50 value.

-

Potential Signaling Pathway Interactions

While specific mechanistic studies on this compound are emerging, its classification as a phenolic acid allows for hypotheses based on related compounds. Phenolic acids are known to modulate key signaling cascades involved in inflammation and cancer.[15][16]

-

Anti-inflammatory Pathways: Phenolic compounds have been shown to exert anti-inflammatory effects by targeting pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade, which are central to the inflammatory response.[16]

-

Cancer Signaling Pathways: Phytochemicals frequently interfere with oncogenic signaling pathways.[15] Key pathways that are potential targets for this compound include the PI3K/Akt/mTOR and Ras/MAPK pathways, which are critical regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer.[17][18][19][20] Future research should aim to elucidate whether this compound can modulate these critical cellular processes.

Conclusion and Future Directions

The existing in vitro data robustly establishes this compound as a potent dual inhibitor of α-glucosidase and β-glucosidase and an effective antioxidant. These properties make it a strong candidate for further investigation in the context of metabolic disorders like type 2 diabetes and conditions associated with oxidative stress.

However, there is a clear need for further research to bridge existing knowledge gaps. Future studies should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines to determine its specific anticancer potential.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including its interaction with key signaling pathways like PI3K/Akt, MAPK, and NF-κB.

-

Antimicrobial and Anti-inflammatory Evaluation: Quantifying its activity against pathogenic microbes and in cellular models of inflammation to explore its potential in treating infectious and inflammatory diseases.

A deeper understanding of these activities will be crucial for unlocking the full therapeutic potential of this promising lichen-derived natural product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and antioxidant activity of lichen species Ramalina roesleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iomcworld.com [iomcworld.com]

- 9. Anticancer Potential of Lichens’ Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. View of In silico Exploration of Leads from Lichen Derived Salazinic Acid, this compound and Usnic Acid Targeting HER2 in Breast Cancer [jmcs.org.mx]

- 12. In silico Exploration of Leads from Lichen Derived Salazinic Acid, this compound and Usnic Acid Targeting HER2 in Breast Cancer | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant and Radical Scavenging Mechanisms of Sekikaic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant and radical scavenging properties of sekikaic acid, a depside found in some lichens.[1] This document summarizes key quantitative data, details common experimental protocols for assessing antioxidant activity, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound (C₂₂H₂₆O₈) is a natural organic compound belonging to the depside structural class.[1] It is primarily isolated from lichen species such as Ramalina sekika, and is also found in genera like Ramalina and Cladonia.[1] In its purified form, this compound appears as colorless rectangular prisms or rhombic plates.[1] Emerging research has highlighted its various biological activities, including antioxidant, α-glucosidase and α-amylase inhibition, hypoglycemic, and antiviral properties.[1] Its antioxidant potential is attributed to the presence of three hydroxyl groups in its structure, which are key to its radical scavenging capabilities.[2]

dot

Caption: Chemical structure of this compound.

Quantitative Antioxidant and Radical Scavenging Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

| Assay Type | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 11.24 | [2] |

| Hydroxyl Radical Assay | 41.5 | [2] |

| Ferric Ion Assay | 42.0 | [2] |

| Radical Scavenging (General) | 13.7 - 17.4 | [3] |

| Assay Type | IC50 Value (µmol) | Reference |

| DPPH Assay | 32.6 | [2] |

| Superoxide Radical (SOR) Assay | 82.0 | [2] |

Radical Scavenging Mechanisms

The primary mechanism by which phenolic compounds like this compound exert their antioxidant effects is through hydrogen atom transfer (HAT) or single electron transfer (SET). The hydroxyl groups on the aromatic rings of this compound can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting this compound radical is stabilized by resonance, making it less reactive.

dot

Caption: Proposed mechanism of radical scavenging by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagent Preparation:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4] This solution should be freshly prepared and protected from light.[5]

-

Test samples of this compound are prepared at various concentrations.

-

A standard antioxidant, such as ascorbic acid or Trolox, is prepared in a similar concentration range for comparison.[4][6]

-

-

Assay Procedure:

-

In a microplate well or cuvette, a small volume of the this compound solution (or standard/blank) is added.[4][7]

-

The DPPH working solution is then added to the well to initiate the reaction.[4][7]

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[4][8]

-

The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.[5][9]

-

-

Data Analysis: The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.[4] The IC50 value is then determined by plotting the % RSA against the sample concentration.

dot

Caption: General workflow for the DPPH radical scavenging assay.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution.

-

Reagent Preparation:

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[10][11]

-

The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[10]

-

The ABTS•+ solution is then diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[12][13]

-

-

Assay Procedure:

-

Data Analysis: The scavenging activity is calculated using a formula similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagent Preparation:

-

Assay Procedure:

-

Data Analysis: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., from ferrous sulfate). The antioxidant capacity of the sample is then expressed as FRAP value, typically in µM Fe²⁺ equivalents.

Conclusion

This compound demonstrates significant antioxidant and radical scavenging properties, as evidenced by its low IC50 values in various in vitro assays.[2][3] Its mechanism of action is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl groups.[2] The standardized protocols for DPPH, ABTS, and FRAP assays provide reliable methods for quantifying this activity. These findings position this compound as a promising natural compound for further investigation in the development of novel antioxidant-based therapeutics and nutraceuticals. Further in vivo studies are warranted to validate these in vitro findings and to explore its potential role in mitigating oxidative stress-related pathologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. zen-bio.com [zen-bio.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. iomcworld.com [iomcworld.com]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. researchgate.net [researchgate.net]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. zen-bio.com [zen-bio.com]

The Potential of Sekikaic Acid in Metabolic Regulation: A Technical Overview of its Hypoglycemic and Putative Lipid-Lowering Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sekikaic acid, a depside first isolated from the lichen Ramalina sekika, has garnered scientific interest for its potential therapeutic properties. As a polyphenolic compound, it belongs to a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive analysis of the existing scientific literature on the hypoglycemic effects of this compound and explores the current understanding of its putative lipid-lowering activities. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating novel therapeutic agents for metabolic disorders such as type 2 diabetes and dyslipidemia.

Hypoglycemic Effects of this compound

The primary mechanism identified for the hypoglycemic action of this compound is its potent inhibitory effect on α-glucosidase, a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Quantitative Data on Hypoglycemic Activity

The inhibitory efficacy of this compound against α-glucosidase has been quantified in vitro, with reported IC50 values indicating significant potency.

| Compound | Target Enzyme | IC50 Value (µg/mL) | Inhibition Type | Source |

| This compound | α-glucosidase | 13.8 - 14.6 | Competitive | [1] |

| Salazinic Acid | α-glucosidase | 13.8 - 18.1 | Competitive | [1] |

| Usnic Acid | α-glucosidase | 17.7 - 18.9 | Noncompetitive | [1] |

In vivo studies have corroborated these in vitro findings. In a streptozotocin-induced type 2 diabetic rat model, administration of this compound (2 mg/kg body weight) resulted in a significant reduction of blood glucose levels by 44.17% over a three-week period.

Experimental Protocols for Hypoglycemic Effect Evaluation

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.

-

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) to stop the reaction

-

96-well microplate reader

-

-

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of this compound or acarbose. A control well should contain the enzyme and buffer only.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.

-

This model is widely used to induce a state of hyperglycemia that mimics type 2 diabetes in rodents.

-

Animals:

-

Male Wistar or Sprague-Dawley rats.

-

-

Induction of Diabetes:

-

Administer a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 40-65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5).

-

Monitor blood glucose levels regularly. Diabetes is typically confirmed when fasting blood glucose levels exceed a certain threshold (e.g., >250 mg/dL) a few days after STZ injection.

-

-

Treatment Protocol:

-

Divide the diabetic rats into groups: a diabetic control group receiving a vehicle, and treatment groups receiving different doses of this compound orally for a specified period (e.g., 21 days).

-

Include a non-diabetic control group for comparison.

-

Monitor blood glucose levels and body weight throughout the study.

-

At the end of the treatment period, collect blood samples for biochemical analysis, including fasting blood glucose, and potentially insulin levels and lipid profiles.

-

Signaling Pathway for Hypoglycemic Effect

The primary established mechanism for the hypoglycemic effect of this compound is through competitive inhibition of α-glucosidase in the small intestine.

Putative Lipid-Lowering Effects of this compound

While the hypoglycemic properties of this compound are supported by experimental data, its effects on lipid metabolism are not yet well-established in the scientific literature. To date, there is a lack of direct in vivo studies providing quantitative data on the impact of this compound on plasma lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides.

However, based on the known activities of other phenolic compounds and lichen extracts, several potential mechanisms through which this compound could exert lipid-lowering effects can be hypothesized. These are presented here as avenues for future research.

Potential Mechanisms of Action (Hypothetical)

-

Inhibition of Pancreatic Lipase: Similar to its effect on α-glucosidase, this compound could potentially inhibit pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats. Inhibition of this enzyme would reduce the absorption of fatty acids and cholesterol from the intestine.

-

Modulation of Hepatic Lipid Metabolism:

-

AMP-Activated Protein Kinase (AMPK) Activation: Many natural polyphenols are known to activate AMPK, a central regulator of energy metabolism. Activation of AMPK in the liver can lead to the inhibition of fatty acid and cholesterol synthesis and an increase in fatty acid oxidation.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in fatty acid transport and oxidation. Activation of PPARα can lead to a reduction in circulating triglyceride levels.

-

Sterol Regulatory Element-Binding Protein (SREBP) Inhibition: SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. Inhibition of SREBP activity could lead to a decrease in the production of these lipids in the liver.

-

Experimental Workflow for Investigating Lipid-Lowering Effects

To validate the hypothetical lipid-lowering effects of this compound, a structured experimental approach is necessary.

Conclusion and Future Directions

This compound has demonstrated clear hypoglycemic effects, primarily through the inhibition of α-glucosidase, which is supported by both in vitro and in vivo data. This positions it as a promising candidate for further investigation as a potential therapeutic agent for managing hyperglycemia.

The lipid-lowering effects of this compound remain an unexplored area of research. While plausible mechanisms can be hypothesized based on its chemical structure and the known activities of similar compounds, dedicated studies are required to confirm these effects and elucidate the underlying signaling pathways. Future research should focus on in vivo studies using hyperlipidemic animal models to quantify the impact of this compound on the lipid profile and to investigate its effects on key regulatory proteins and genes involved in lipid metabolism, such as AMPK, PPARα, and SREBPs. Such studies will be crucial in determining the full therapeutic potential of this compound in the management of metabolic disorders.

References

Sekikaic Acid: A Promising Natural Inhibitor of α-Glucosidase and α-Amylase for Diabetes Management

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The global prevalence of type 2 diabetes mellitus necessitates the exploration of novel therapeutic agents for managing postprandial hyperglycemia. Inhibition of carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase, is a key strategy in controlling blood glucose levels. Sekikaic acid, a naturally occurring depside found in lichens, has emerged as a potent inhibitor of these enzymes, positioning it as a promising candidate for the development of new antidiabetic drugs. This technical guide provides an in-depth overview of the inhibitory effects of this compound on α-glucosidase and α-amylase, including quantitative data, detailed experimental protocols, and insights into its mechanism of action.

Quantitative Inhibitory Activity

The inhibitory potential of this compound against α-glucosidase and α-amylase has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Enzyme | Inhibitor | IC50 Value | Source Organism of Inhibitor |

| α-Glucosidase | This compound | 13.8 - 14.6 µg/mL | Ramalina celastri, Ramalina nervulosa, Ramalina pacifica |

| α-Glucosidase | This compound | Not specified, but showed significant inhibition | Roccella montagnei |

| α-Amylase | This compound | Inhibitory potential noted, specific IC50 not detailed | Not specified |

Mechanism of Inhibition

Kinetic studies have elucidated the mechanism by which this compound inhibits α-glucosidase. Research indicates that this compound acts as a competitive inhibitor of α-glucosidase.[1] This mode of inhibition suggests that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

Molecular docking studies have provided further insights into the interaction between this compound and the active sites of both α-glucosidase and α-amylase. These computational analyses reveal the specific amino acid residues involved in the binding, offering a molecular basis for the observed inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following are standard protocols for α-glucosidase and α-amylase inhibition assays.

α-Glucosidase Inhibition Assay

This assay spectrophotometrically measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (or test compound)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.

-

In a 96-well plate, add a specific volume of the this compound solution and the α-glucosidase solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding a specific volume of the pNPG solution to each well.

-

Incubate the plate again at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a specific volume of sodium carbonate solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

A control is run without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Amylase Inhibition Assay

This assay is based on the reduction of the starch-iodine complex's color intensity due to the enzymatic activity of α-amylase.

Materials:

-

Porcine pancreatic α-amylase

-

Soluble starch

-

This compound (or test compound)

-

Phosphate buffer (pH 6.9)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Iodine solution (Iodine and Potassium Iodide)

-

Spectrophotometer

Procedure:

-

Prepare a solution of α-amylase in phosphate buffer.

-

Prepare a solution of soluble starch in phosphate buffer by heating and stirring until dissolved, then cooling to room temperature.

-

Prepare various concentrations of this compound in a suitable solvent and dilute with phosphate buffer.

-

In test tubes, mix a specific volume of the this compound solution with the α-amylase solution.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Add the starch solution to initiate the enzymatic reaction and incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding DNSA reagent and boiling for 5-10 minutes.

-

Alternatively, the reaction can be stopped by adding HCl, followed by the addition of iodine solution.

-

After cooling, measure the absorbance at 540 nm (for DNSA method) or 620 nm (for iodine method) using a spectrophotometer.

-

A control is run without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates the general workflow for determining the inhibitory activity of this compound against α-glucosidase and α-amylase.

Caption: General workflow for in vitro enzyme inhibition assays.

Mechanism of Competitive Inhibition of α-Glucosidase by this compound

This diagram illustrates the competitive inhibition mechanism where this compound competes with the substrate for the active site of the α-glucosidase enzyme.

Caption: Competitive inhibition of α-glucosidase by this compound.

Conclusion

This compound demonstrates significant inhibitory activity against α-glucosidase through a competitive mechanism. While its inhibitory effect on α-amylase is also noted, further quantitative studies are warranted to fully characterize its potency. The detailed experimental protocols provided herein offer a standardized approach for future investigations. The promising inhibitory profile of this compound makes it a compelling natural product for further research and development as a potential therapeutic agent for the management of type 2 diabetes.

References

Sekikaic Acid: A Technical Guide on its Cardioprotective Potential in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sekikaic acid (SA), a polyphenolic depside derived from lichens, is emerging as a compound of interest for its significant organ-protective properties. Preclinical research, particularly in models of chemotherapy-induced cardiotoxicity, has highlighted its potent antioxidant and anti-inflammatory capabilities.[1] This technical guide consolidates the available data on the cardioprotective effects of this compound, detailing the experimental protocols used, presenting quantitative outcomes, and visualizing the proposed mechanisms of action. The primary focus is a key in vivo study demonstrating SA's ability to ameliorate cardiotoxicity induced by cyclophosphamide (CP), a widely used chemotherapeutic agent.[2] The findings suggest that this compound warrants further investigation as a potential adjuvant therapy to mitigate the cardiac side effects of existing cancer treatments.[3]

Core Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

The cardioprotective effects of this compound are primarily attributed to its dual capacity to counteract oxidative stress and inflammation.[3] Drug-induced cardiotoxicity, such as that caused by cyclophosphamide, is often mediated by toxic metabolites that trigger a cascade of oxidative damage.[2] Cyclophosphamide's metabolite, acrolein, depletes glutathione (GSH), a critical cellular antioxidant, leading to lipid peroxidation and subsequent membrane damage.[3]

This compound intervenes by directly mitigating this oxidative burden. It has demonstrated a significant ability to scavenge free radicals and restore the levels of endogenous antioxidant enzymes.[3] Furthermore, its anti-inflammatory potential has been noted, with studies showing a reduction in inflammatory markers like C-reactive protein.[3] These properties position this compound as a promising agent to protect myocardial tissue from chemical-induced injury.

Preclinical Evidence: Cyclophosphamide-Induced Cardiotoxicity Model

To date, the most direct in vivo evidence for this compound's cardioprotective role comes from a preclinical study using a rat model of cyclophosphamide-induced cardiotoxicity.[3] This study provides the foundational data for its potential therapeutic application.

Experimental Protocol

The study was designed to assess the protective effects of this compound against cardiac injury initiated by a high dose of cyclophosphamide.

-

Animal Model: Wistar rats were used for the experiment.

-

Experimental Groups: The animals were divided into three distinct groups:

-

Normal Control: Healthy, untreated animals to establish baseline physiological values.[2]

-

Toxic Control (CP Only): Animals administered a single dose of cyclophosphamide to induce cardiotoxicity.[2]

-

This compound + CP Group: Animals pre-treated with this compound for 14 consecutive days, followed by a single dose of cyclophosphamide.[2]

-

-

Dosing Regimen: The SA + CP group received a daily administration of this compound for two weeks prior to the induction of toxicity.[2]

-

Assessment of Myocardial Injury: Cardiac damage was evaluated by measuring key serum biomarkers and tissue-level oxidative stress markers.[1]

Data Presentation: Biomarker Analysis

The co-administration of this compound with cyclophosphamide led to a significant preservation of cellular antioxidants and a reduction in markers of cardiac injury and oxidative stress.[1] The quantitative results from the study are summarized below.

Table 1: Serum Cardiac Injury Markers

| Biomarker | Normal Control | Toxic Control (CP Only) | This compound + CP |

|---|---|---|---|

| Creatine Kinase (CK) | Normal | Elevated | Near-Normal |

| Lactate Dehydrogenase (LDH) | Normal | Elevated | Near-Normal |

| Troponin I | Normal | Elevated | Near-Normal |

| C-reactive proteins (CRP) | Normal | Elevated | Significantly Reduced[3] |

Table 2: Tissue Oxidative Stress Markers

| Biomarker | Toxic Control (CP Only) | This compound + CP | P-value |

|---|---|---|---|

| Malondialdehyde (MDA) | Elevated | 2.02 ± 0.05 U/mL | p<0.001 |

| Superoxide Dismutase (SOD) | Depleted | 122 ± 3.11 U/mL | p<0.01 |

| Glutathione (GSH) | Depleted | Numerically Raised | p=0.12 (Not Significant) |

Key Findings

The toxic control group exhibited clear signs of cardiac injury, characterized by elevated serum and tissue oxidative stress markers and the depletion of natural antioxidant pools like GSH and SOD.[2] In contrast, pre-treatment with this compound successfully counteracted these effects. SA administration actively reduced the elevated MDA levels and restored SOD reserves.[3] While the restoration of glutathione was not statistically significant, the overall reduction in the myocardial oxidative burden was significant (p≤0.05).[1] These results validate the potential of this compound as a potent cardioprotective agent in this preclinical model.[1][2]

Proposed Signaling Pathways and Future Research

While the primary mechanism of this compound in the cyclophosphamide model is its antioxidant and anti-inflammatory action, the specific molecular pathways it modulates are a critical area for future research.[3] The existing study suggests that SA's protective effects may be mediated through several key signaling cascades that regulate cellular stress response and survival.

Further investigation is warranted to explore this compound's impact on the following pathways:[3]

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. Activation of this pathway leads to the transcription of numerous protective genes. It is hypothesized that SA may upregulate Nrf2, thereby bolstering the heart's intrinsic antioxidant defenses.

-

NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of inflammation. The anti-inflammatory effects of SA suggest it may inhibit NF-κB activation, thus reducing the expression of pro-inflammatory cytokines that contribute to cardiac damage.

-